1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3-dioxoisoindolin-2-yl moiety attached to a 2-(4-chlorophenoxy)-2-methylpropanoate group, making it a unique molecule with potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of isoindoline-1,3-dione with 2-(4-chlorophenoxy)-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C18H14ClNO5 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C18H14ClNO5/c1-18(2,24-12-9-7-11(19)8-10-12)17(23)25-20-15(21)13-5-3-4-6-14(13)16(20)22/h3-10H,1-2H3 |
InChI Key |
RWXIZKSDDANFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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